
N-(4-Benzyloxybenzylidene)-3,4-xylidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Benzyloxybenzylidene)-3,4-xylidine, also known as BBDX, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. BBDX is a yellow crystalline powder with a molecular formula of C28H25NO and a molecular weight of 395.5 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-Benzyloxybenzylidene)-3,4-xylidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. This compound has been found to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell growth and division. This compound has also been found to bind to certain receptors, such as the estrogen receptor, and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. This compound has also been found to inhibit the growth of bacterial cells by disrupting their cell membrane and DNA replication. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-Benzyloxybenzylidene)-3,4-xylidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, one limitation of using this compound in lab experiments is its potential toxicity, especially at high concentrations. Therefore, careful dose-response studies and safety evaluations are necessary before using this compound in biological assays.
Zukünftige Richtungen
There are several future directions for research on N-(4-Benzyloxybenzylidene)-3,4-xylidine, including:
1. Investigating the molecular targets and signaling pathways involved in the anticancer and antibacterial activities of this compound.
2. Developing new synthetic routes and derivatives of this compound with improved properties and activities.
3. Exploring the potential applications of this compound in other fields, such as energy storage and conversion.
4. Conducting in vivo studies to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and bacterial infections.
5. Collaborating with other researchers to investigate the synergistic effects of this compound with other drugs or therapies.
Conclusion:
In summary, this compound is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and 3,4-xylidine and has been studied for its potential anticancer and antibacterial activities. The mechanism of action of this compound involves the inhibition of certain enzymes and receptors in cells, and its biochemical and physiological effects depend on the concentration and duration of exposure. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound, including investigating its molecular targets and signaling pathways, developing new derivatives, exploring its potential applications, and conducting in vivo studies.
Synthesemethoden
N-(4-Benzyloxybenzylidene)-3,4-xylidine can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and 3,4-xylidine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in anhydrous ethanol and is carried out under reflux for several hours. The resulting product is then purified by recrystallization from ethanol to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-Benzyloxybenzylidene)-3,4-xylidine has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In optoelectronics, this compound has been used as a fluorescent dye for the detection of biomolecules and as a photosensitizer for the generation of singlet oxygen. In biomedical research, this compound has been studied for its potential anticancer and antibacterial activities.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17-8-11-21(14-18(17)2)23-15-19-9-12-22(13-10-19)24-16-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJAFLAEIGUKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70627-45-1 |
Source


|
| Record name | N-(4-BENZYLOXYBENZYLIDENE)-3,4-XYLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol](/img/structure/B2552607.png)
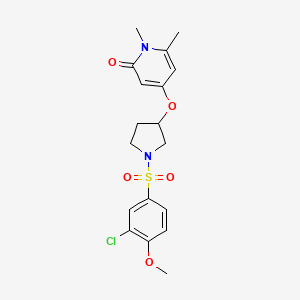
![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)
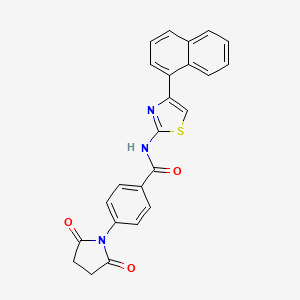
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2552611.png)
![5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2552613.png)

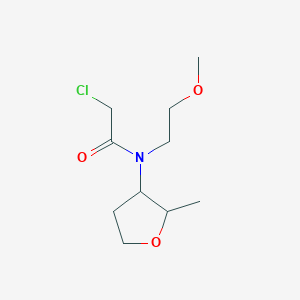
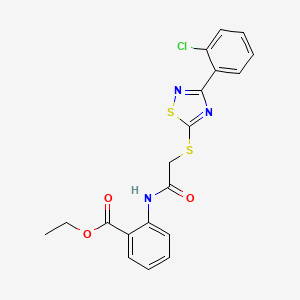
![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)
![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)
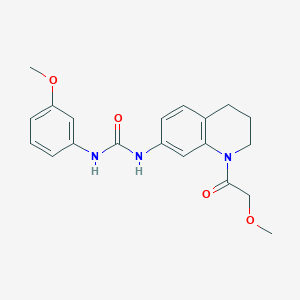
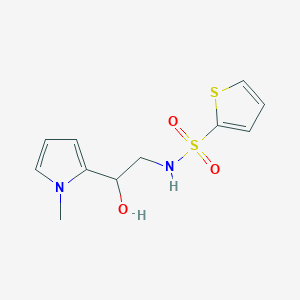
![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)